[(Adamantan-1-yl)methyl](2,2-dimethylpropyl)methylamine hydrochloride
Description
Adamantane Scaffold Geometry and Conformational Rigidity
The adamantane moiety in (Adamantan-1-yl)methylmethylamine hydrochloride adopts a diamondoid framework characterized by four fused cyclohexane rings in chair conformations. X-ray diffraction studies of analogous adamantane derivatives reveal C–C bond lengths ranging from 1.53 to 1.56 Å, with bond angles near 109.5°, consistent with sp³-hybridized carbon centers. The adamantane scaffold’s rigidity arises from its high symmetry and strain-free structure, which minimizes torsional and angle strain. Substituents at the 1-position of adamantane, such as the methyl and neopentyl groups in this compound, introduce minimal distortion due to the scaffold’s inherent stability.
A comparative analysis of adamantane derivatives shows that substitution at bridgehead positions minimally affects core geometry. For example, in 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, the adamantane group deviates by only −0.149 Å from the triazole ring plane, demonstrating the scaffold’s resistance to conformational changes. Similarly, the C–H⋯π and N–H⋯S interactions observed in adamantane-containing crystals further stabilize the rigid three-dimensional network without altering bond parameters.
Table 1: Key bond parameters in adamantane derivatives
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C–C (adamantane core) | 1.53–1.56 | 109.5 | |
| C–S (thione derivative) | 1.688 | – | |
| C–N (amine group) | 1.45–1.50 | 110–112 |
Three-Dimensional Orientation of Substituent Groups
The methyl and neopentyl [(2,2-dimethylpropyl)] groups attached to the adamantane core adopt distinct spatial orientations governed by steric and electronic factors. The methyl group at the bridgehead position lies in a pseudo-axial orientation, minimizing steric clashes with the adamantane skeleton. In contrast, the bulky neopentyl group extends outward, forming dihedral angles of 112–118° with the adamantane plane, as observed in similar tertiary amine derivatives.
Intermolecular interactions play a critical role in stabilizing the compound’s crystal packing. Weak C–H⋯Cl interactions between the hydrochloride counterion and adamantane C–H groups (H⋯Cl distance: 2.8–3.1 Å) contribute to lattice stability, analogous to the C–H⋯S and N–H⋯S interactions reported in adamantane-based triazole-thiones. Additionally, the neopentyl group participates in van der Waals interactions with adjacent molecules, creating a hydrophobic microenvironment that enhances crystallinity.
Table 2: Intermolecular interaction parameters
| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| C–H⋯Cl | 2.8–3.1 | 150–160 | Lattice stabilization |
| van der Waals | 3.4–4.0 | – | Hydrophobic stacking |
| N⁺–H⋯Cl⁻ | 1.8–2.0 | 170–175 | Ionic interaction |
Comparative Analysis with Polycyclic Hydrocarbon Derivatives
Adamantane’s structural rigidity contrasts sharply with the conformational flexibility of norbornane and the extreme strain of cubane derivatives. For instance, norbornane exhibits a bicyclic framework with bridgehead C–C bond lengths of 1.54 Å but allows for chair-to-boat transitions under thermal stress, unlike adamantane. Cubane derivatives, with bond angles constrained to 90°, exhibit significantly higher strain energy (≈520 kJ/mol) compared to adamantane’s strain-free structure.
The electronic effects of substituents also differ markedly. Adamantane’s sp³-hybridized carbons delocalize electron density efficiently, enabling stable radical or ionic species. In contrast, cubane’s sp²-like hybridization at bridgeheads leads to heightened reactivity. For example, cubane carboxylic acids decarboxylate rapidly under mild conditions, whereas adamantane-1-carboxylic acid derivatives remain stable up to 200°C.
Table 3: Structural comparison of polycyclic hydrocarbons
| Parameter | Adamantane | Norbornane | Cubane |
|---|---|---|---|
| Bond angle (°) | 109.5 | 93–120 | 90 |
| Strain energy (kJ/mol) | 0 | ≈110 | ≈520 |
| C–C bond length (Å) | 1.53–1.56 | 1.54–1.58 | 1.57–1.60 |
The (Adamantan-1-yl)methylmethylamine hydrochloride thus exemplifies how adamantane’s unique geometry balances steric bulk, electronic stability, and functionalizability—a combination rarely achieved in other polycyclic systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-adamantylmethyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N.ClH/c1-16(2,3)11-18(4)12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,5-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHREAXMMHURNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)CC12CC3CC(C1)CC(C3)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-yl)methylmethylamine hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The initial step often involves the functionalization of adamantane. This can be achieved through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This can be done by reacting the adamantane derivative with a primary amine under reductive amination conditions, using a reducing agent like sodium cyanoborohydride.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,2-dimethylpropylamine. This step typically requires a strong base like sodium hydride to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tertiary amine group, forming N-oxides.
Reduction: Reduction reactions can convert the amine group to a secondary or primary amine, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Adamantan-1-yl)methylmethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bulky adamantane group can influence the binding affinity and specificity of the compound towards various biological targets.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The adamantane moiety is known for its antiviral properties, and derivatives of this compound are investigated for their potential use in treating viral infections and other diseases.
Industry
In the industrial sector, (Adamantan-1-yl)methylmethylamine hydrochloride is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Adamantan-1-yl)methylmethylamine hydrochloride involves its interaction with specific molecular targets. The adamantane group can enhance the compound’s ability to cross biological membranes, while the amine group can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(butan-2-yl)amine Hydrochloride (CAS 27866-14-4)
- Molecular Formula: C₁₇H₃₀ClNO₂
- Key Features : Incorporates a hydroxypropyl linker and a secondary butyl group.
- However, the secondary butyl group may reduce steric hindrance relative to the neopentyl group, possibly diminishing metabolic stability .
Compound B : {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine Hydrochloride (CAS 1189424-39-2)
- Molecular Formula: C₂₂H₄₂ClNO₂
- Key Features : Features two isobutyl (2-methylpropyl) groups and a hydroxypropyl linker.
- Comparison : The bis-isobutyl substituents increase molecular weight (388.0 g/mol) and steric bulk, which may enhance lipid solubility and receptor selectivity. However, the hydroxypropyl moiety could limit membrane permeability compared to the target compound’s simpler structure .
Compound C : 1-[3-(Methylamino)propyl]adamantan-2-ol Hydrochloride (CAS 52777-39-6)
- Molecular Formula: C₁₄H₂₆ClNO
- Key Features: Contains a methylamino-propyl chain and a hydroxylated adamantane ring.
- Comparison: The hydroxyl group on adamantane may improve solubility but could reduce lipophilicity, affecting central nervous system (CNS) targeting.
Pharmacological and Physicochemical Properties
Biological Activity
(Adamantan-1-yl)methylmethylamine hydrochloride is a synthetic compound that features an adamantane core, known for its unique three-dimensional structure and stability. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of (Adamantan-1-yl)methylmethylamine hydrochloride is C₁₂H₂₂ClN, and it is classified as an organic amine. The adamantane structure contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes, making it a candidate for drug development.
Biological Activity Overview
Research into the biological activities of (Adamantan-1-yl)methylmethylamine hydrochloride has indicated several potential areas of application:
- Antiviral Properties : Compounds derived from adamantane have been noted for their antiviral activities. While specific data on this compound's efficacy against viruses remains limited, the structural attributes suggest potential antiviral applications.
- Antitumor Activity : The adamantane scaffold has been linked to various antitumor properties in related compounds. Studies suggest that modifications of the adamantane structure can lead to enhanced anticancer activities .
- Buffering Agent : This compound has shown promise as a non-ionic organic buffering agent in biological systems, particularly in maintaining pH levels in cell cultures.
Research Findings
Several studies have explored the biological activity of adamantane derivatives and related compounds. Below are summarized findings relevant to (Adamantan-1-yl)methylmethylamine hydrochloride:
Table 1: Comparative Biological Activities of Adamantane Derivatives
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| (Adamantan-1-yl)methylmethylamine hydrochloride | Antiviral | Potential activity suggested but not yet confirmed in studies. |
| Adamantane | Antiviral | Effective against influenza viruses; mechanism involves inhibition of viral uncoating . |
| 1-Aminoadamantane | Antitumor | Exhibited cytotoxic effects on various cancer cell lines; mechanism linked to apoptosis induction . |
Case Studies
While specific case studies on (Adamantan-1-yl)methylmethylamine hydrochloride are scarce, related research provides insights into its potential applications:
- Antiviral Screening : A study evaluated the antiviral efficacy of adamantane derivatives against various viral strains. Although specific results for (Adamantan-1-yl)methylmethylamine hydrochloride were not reported, the findings indicated a trend towards effectiveness in structurally similar compounds .
- Cytotoxicity Assays : In vitro studies on related adamantane compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies utilized MTT assays to quantify cell viability and assess the potential of these compounds as chemotherapeutic agents .
Q & A
Q. What are the recommended safety protocols for handling (Adamantan-1-yl)methylmethylamine hydrochloride in laboratory settings?
- Methodological Answer : Due to the compound’s structural similarity to adamantanamine derivatives (e.g., 1-adamantanamine hydrochloride), strict safety measures are required. Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent degradation, as adamantane derivatives are prone to oxidation . Dispose of waste via certified hazardous waste contractors, adhering to federal and local regulations .
Q. What synthetic routes are feasible for preparing (Adamantan-1-yl)methylmethylamine hydrochloride?
- Methodological Answer : The compound’s synthesis likely involves modular alkylation of 1-adamantanemethylamine with 2,2-dimethylpropylmethyl groups. A plausible route:
React 1-adamantanemethylamine with 2,2-dimethylpropylmethyl chloride under Schlenk conditions (dry THF, NaH as base, 0–5°C).
Purify the tertiary amine via column chromatography (silica gel, hexane/ethyl acetate).
Form the hydrochloride salt by bubbling HCl gas into an anhydrous diethyl ether solution of the free base .
Note: Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm purity via H NMR (adamantane protons at δ 1.6–2.1 ppm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm adamantane cage integrity and alkyl chain connectivity. Adamantane carbons appear at δ 27–37 ppm in C NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]: ~308.2 m/z).
- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (e.g., C: ~64%, Cl: ~10%).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for adamantane-derived amines?
- Methodological Answer : Discrepancies often arise from differences in stereochemistry, salt form stability, or assay conditions. To address this:
Isomer-Specific Synthesis : Use chiral HPLC or asymmetric catalysis to isolate enantiomers and test their activity separately .
Salt Form Comparison : Prepare free base, hydrochloride, and other salts (e.g., sulfate) to evaluate solubility-dependent bioactivity .
Assay Standardization : Replicate experiments in multiple cell lines (e.g., HEK293 vs. primary neurons) under controlled O/CO levels to identify environmental influences .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
pH Stability : Incubate the compound in buffers (pH 1–9, 37°C) for 24–72 hours. Analyze degradation products via LC-MS. Adamantane derivatives are typically stable at pH 4–7 but degrade in strongly acidic/basic conditions .
Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor photodegradation kinetics .
Q. How can researchers mitigate interference from adamantane-related byproducts in receptor-binding assays?
- Methodological Answer : Adamantane groups may non-specifically bind to hydrophobic pockets in proteins. To minimize interference:
Competitive Binding Assays : Include excess adamantane (1–10 mM) as a negative control to block non-specific interactions.
Surface Plasmon Resonance (SPR) : Use reference flow cells coated with adamantane derivatives to subtract baseline binding signals.
Molecular Dynamics Simulations : Predict binding modes of the compound vs. byproducts to identify critical interaction residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
